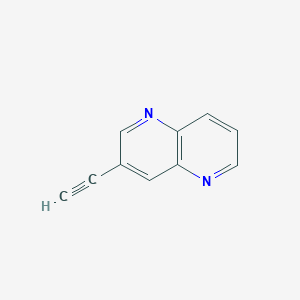![molecular formula C10H15Cl2N3 B13868970 4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine is an organic compound characterized by the presence of two chlorine atoms and a dimethylaminoethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1,2-dichlorobenzene, followed by reduction to form 4,5-dichloro-1,2-phenylenediamine. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, such as nitro, sulfonyl, or halogen groups.
Aplicaciones Científicas De Investigación
4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,5-dichloro-1,2-phenylenediamine: A closely related compound with similar structural features but lacking the dimethylaminoethyl group.
2-chloro-N,N-dimethylethylamine: Another related compound with a different substitution pattern on the benzene ring.
Uniqueness
4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine is unique due to the presence of both chlorine atoms and the dimethylaminoethyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H15Cl2N3 |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C10H15Cl2N3/c1-15(2)4-3-14-10-6-8(12)7(11)5-9(10)13/h5-6,14H,3-4,13H2,1-2H3 |
Clave InChI |
LZJXQRQFZXBXET-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=CC(=C(C=C1N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


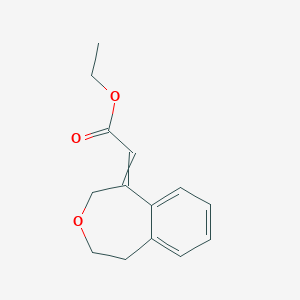
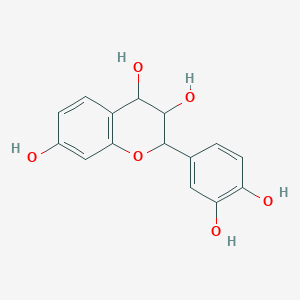
![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)
![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
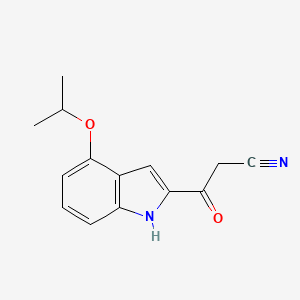
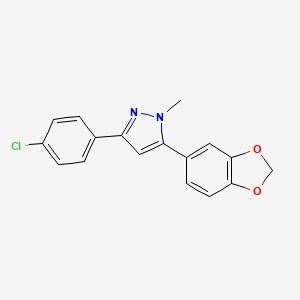
![{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol](/img/structure/B13868915.png)
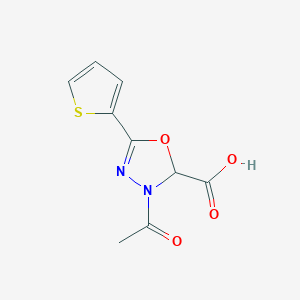
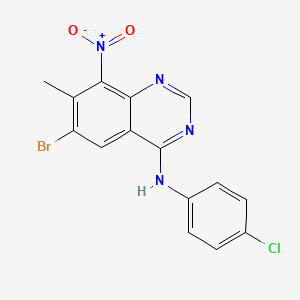
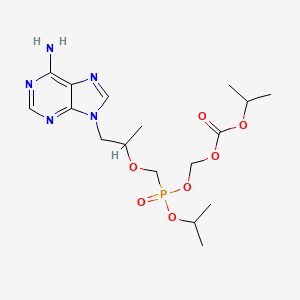
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
